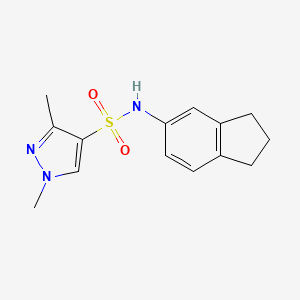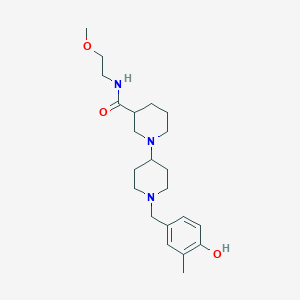![molecular formula C19H20FN3O3 B5317625 methyl 2-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B5317625.png)
methyl 2-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) that is used in the treatment of depression and social anxiety disorders. It was first developed in the 1970s by the Swiss pharmaceutical company Hoffmann-La Roche and was later approved for use in several countries, including Canada, Australia, and Europe. Moclobemide is a relatively new drug that has gained popularity due to its unique mechanism of action and fewer side effects compared to other antidepressant medications.
作用機序
Methyl 2-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate is a selective and reversible inhibitor of MAO-A, which is an enzyme that breaks down neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the brain, which can improve mood and reduce anxiety. Unlike other MAO inhibitors, this compound does not inhibit MAO-B, which is responsible for breaking down tyramine, a compound found in many foods and beverages. This makes this compound less likely to cause the potentially dangerous hypertensive crisis that can occur with other MAO inhibitors.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which can improve mood and reduce anxiety. It has also been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response. This compound has been found to have fewer side effects compared to other antidepressant medications, such as weight gain, sexual dysfunction, and sedation.
実験室実験の利点と制限
Methyl 2-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate has several advantages for use in lab experiments. It has a unique mechanism of action compared to other antidepressant medications, which can provide insights into the underlying biology of depression and anxiety disorders. Additionally, its selectivity for MAO-A makes it less likely to cause side effects such as hypertensive crisis. However, this compound has some limitations in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels in the body. Additionally, its effectiveness may be limited in certain populations, such as those with severe depression or treatment-resistant depression.
将来の方向性
There are several potential future directions for research on methyl 2-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate. One area of interest is its potential use in the treatment of cognitive impairment associated with Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research on the use of this compound in combination with other medications for the treatment of bipolar disorder and obsessive-compulsive disorder. Further studies are also needed to determine the long-term efficacy and safety of this compound in the treatment of depression and anxiety disorders.
合成法
Methyl 2-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate is synthesized by reacting 4-chloro-3-nitrobenzoic acid with 2-fluorophenylpiperazine in the presence of a reducing agent such as iron powder, followed by acylation with methyl chloroformate. The resulting compound is then treated with ammonia to yield this compound.
科学的研究の応用
Methyl 2-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate has been extensively studied for its antidepressant and anxiolytic properties. It has been shown to be effective in treating major depressive disorder, social anxiety disorder, and panic disorder. Additionally, it has been used in combination with other medications to treat bipolar disorder and obsessive-compulsive disorder. This compound has also been studied for its potential use in the treatment of cognitive impairment associated with Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
methyl 2-[[4-(2-fluorophenyl)piperazine-1-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3/c1-26-18(24)14-6-2-4-8-16(14)21-19(25)23-12-10-22(11-13-23)17-9-5-3-7-15(17)20/h2-9H,10-13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOERFQNNUOOUBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-furyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5317560.png)
![4-{2-[(4-fluorobenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5317582.png)

![4-[4-(dimethylamino)-5-methylpyrimidin-2-yl]-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5317587.png)
![(3S*,4R*)-3-benzyl-4-methyl-1-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]piperidin-4-ol](/img/structure/B5317594.png)
![4-{[(2,4-dimethylphenyl)acetyl]amino}benzamide](/img/structure/B5317597.png)
![N-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B5317604.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-fluoro-2-methoxybenzamide](/img/structure/B5317609.png)

![2-bromo-4-chloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5317629.png)
![N-(3-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5317637.png)
![methyl 4-({[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetyl}amino)benzoate](/img/structure/B5317645.png)
![3-(1H-1,2,3-benzotriazol-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B5317653.png)
